Venlafaxine hydrochloride, (S)-

Description

Overview and Pharmaceutical Significance of (S)-Venlafaxine Hydrochloride

(S)-Venlafaxine hydrochloride, chemically known as (S)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, is a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govnih.gov This enantiomer exhibits a more targeted pharmacological action compared to its (R)-counterpart. nih.govnih.gov The primary mechanism of action for (S)-venlafaxine involves the potent inhibition of serotonin reuptake at the presynaptic terminal, leading to increased levels of this neurotransmitter in the synaptic cleft. drugbank.com This enhanced serotonergic activity is believed to be the foundation of its therapeutic effects in treating various mental health conditions. drugbank.comontosight.ai

The pharmaceutical significance of isolating and studying the (S)-enantiomer lies in the potential for a more refined therapeutic agent with an optimized benefit-risk profile. researchgate.net By focusing on the enantiomer that primarily targets the serotonin system, researchers aim to harness its specific antidepressant and anxiolytic properties while potentially minimizing off-target effects that might be associated with the (R)-enantiomer's broader activity. nih.govnih.govresearchgate.net

Physicochemical Properties of Venlafaxine (B1195380) Hydrochloride

| Property | Value |

| Molecular Formula | C17H28ClNO2 |

| Molecular Weight | 313.86 g/mol |

| Melting Point | 207-209°C |

| Water Solubility | 572 mg/mL |

| Appearance | White to off-white crystalline solid |

The data in this table is based on the racemic mixture of venlafaxine hydrochloride. fda.govchemicalbook.com

Historical Development and Enantiomeric Research Perspectives

The development of venlafaxine in the late 20th century marked a significant advancement in antidepressant therapy, introducing a dual-action mechanism of serotonin and norepinephrine (B1679862) reuptake inhibition. google.comnih.gov Initially, the drug was synthesized and marketed as a racemic mixture, a common practice for chiral drugs at the time. pharmgkb.org However, growing recognition of the importance of stereochemistry in drug action prompted further investigation into the individual enantiomers of venlafaxine. researchgate.net

The exploration of (S)-venlafaxine is part of a broader trend in pharmaceutical development known as "chiral switching," where a successful racemic drug is re-developed as a single-enantiomer product. researchgate.net This approach is driven by the prospect of creating a medication with improved efficacy, better tolerability, or a more predictable pharmacokinetic profile. The research on (S)-venlafaxine hydrochloride continues to be an active area of investigation, with studies focusing on its synthesis, pharmacological activity, and potential clinical applications. google.comnih.gov

Key Research Findings on Venlafaxine Enantiomers

| Enantiomer | Primary Pharmacological Action |

| (S)-Venlafaxine | Selective Serotonin Reuptake Inhibitor (SSRI) |

| (R)-Venlafaxine | Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) |

This table summarizes the primary pharmacological differences between the two enantiomers. nih.govnih.gov

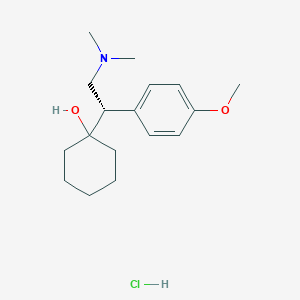

Structure

2D Structure

Properties

CAS No. |

93413-45-7 |

|---|---|

Molecular Formula |

C17H28ClNO2 |

Molecular Weight |

313.9 g/mol |

IUPAC Name |

1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m1./s1 |

InChI Key |

QYRYFNHXARDNFZ-PKLMIRHRSA-N |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Origin of Product |

United States |

Enantioselective Synthesis and Chiral Resolution of S Venlafaxine Hydrochloride

Stereoselective Synthetic Pathways

Multiple strategies have been developed to achieve the enantioselective synthesis of (S)-Venlafaxine, broadly categorized into chemoenzymatic, organocatalytic, and metal-catalyzed approaches. These methods focus on establishing the key stereocenter early in the synthetic sequence with high fidelity.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to perform key transformations, offering mild reaction conditions and high enantiopurity.

A prominent chemoenzymatic strategy involves the use of (S)-hydroxynitrile lyase (HNL) to catalyze the asymmetric addition of cyanide to a carbonyl compound, creating a chiral cyanohydrin intermediate. researchgate.net Specifically, the HNL from Hevea brasiliensis has been successfully employed for the stereoselective synthesis of cyanohydrins from cyclic ketones, which are crucial precursors for Venlafaxine (B1195380). google.comgoogle.com This enzymatic reaction establishes the chiral center with a defined configuration, which is then carried through subsequent chemical steps to yield the final (S)-Venlafaxine product. google.com Hydroxynitrile lyases are valued in organic synthesis as they provide a reliable method for stereoselective C-C bond formation. researchgate.net

Kinetic resolution is another powerful enzymatic technique used in the synthesis of (S)-Venlafaxine. This method involves the use of a lipase (B570770) to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two. In some syntheses, this technique is paired with HNL catalysis. google.com Lipase-PS has been utilized in the kinetic resolution of Venlafaxine precursors. google.com Another reported method involves the lipase-catalyzed acylation of racemic venlafaxine itself using vinyl acetate (B1210297). This process yields the (R)-enantiomer and the (S)-acetate, with the latter achieving an enantiomeric excess (ee) of over 99%. researchgate.netresearchgate.net The high efficiency of this resolution makes it an effective, if not always the most atom-economical, method for obtaining the desired enantiomer.

The use of small chiral organic molecules as catalysts has emerged as a robust alternative to metal-based or enzymatic systems. For (S)-Venlafaxine, a notable organocatalytic strategy has been developed that employs a unified approach involving an organocatalytic Michael addition, followed by regio-selective dehydration and selective epoxide ring opening. google.comwipo.intresearchgate.net This process has been shown to produce (-)-Venlafaxine with an enantiomeric excess of ≥99%. google.com An advantage of this approach is that the synthesis can be directed toward either enantiomer simply by switching the stereocenter of the organocatalyst, without a loss in optical activity. google.com This flexibility is highly desirable in chiral synthesis.

| Synthesis Method | Catalyst/Enzyme | Key Reaction Step | Yield | Enantiomeric Excess (ee) | Reference |

| Chemoenzymatic | (S)-Hydroxynitrile Lyase | Stereoselective cyanohydrin synthesis | - | High | google.comgoogle.com |

| Chemoenzymatic | Lipase | Kinetic resolution by acylation | - | >99% for (S)-acetate | researchgate.netresearchgate.net |

| Organocatalytic | Organocatalyst | Asymmetric Michael addition | 60% (final step) | ≥99% | google.com |

| Metal-Catalyzed | Ti/DET, Gilman Reagent | Sharpless epoxidation, Epoxide opening | 53% (overall) | >99% | researchgate.netgoogle.com |

Chemoenzymatic Methodologies

Optimization and Scalability of (S)-Venlafaxine Synthetic Routes

Research has focused on optimizing various reaction parameters. For instance, in chiral resolution processes, factors such as the choice of resolving agent, solvent, refluxing time, and temperature are critical and have been systematically optimized to maximize yield and optical purity. researchgate.net In one study, using O,O′-di-p-toluoyl-(R, R)-tartaric acid as a resolving agent in a THF/water solvent system, enantiomerically pure venlafaxine was obtained with 99.1% ee in an 82.2% yield. researchgate.net

For synthetic routes, optimization involves adjusting conditions like reaction time and temperature at each step to maximize the yield and purity of intermediates. nih.gov The development of one-pot procedures, such as the selective epoxide opening and carbamate (B1207046) reduction using lithium aluminum hydride to afford (−)-venlafaxine in 60% yield and ≥99% ee, simplifies the process and enhances its practicality. google.com Furthermore, methods utilizing inexpensive reagents are sought to improve the economic feasibility of large-scale synthesis. nih.gov The ultimate aim is to create an improved, simple, and efficient method suitable for the industrial production of (S)-Venlafaxine hydrochloride. nih.govnih.gov

| Optimization Parameter | Effect on Synthesis | Findings/Examples | Reference |

| Route Design | Overall Efficiency | A protecting group-free approach using Sharpless epoxidation resulted in a 6-step synthesis with a 53% overall yield. | researchgate.netnewdrugapprovals.org |

| Resolution Conditions | Yield & Purity | Optimized resolution with a specific tartaric acid derivative achieved 82.2% yield and 99.1% ee. | researchgate.net |

| Reaction Conditions | Intermediate Yield | Optimization of reaction time from 2 to 4 hours and increasing temperature was shown to improve the yield of key intermediates. | nih.gov |

| Process Simplicity | Scalability | Development of one-pot reactions and methods using inexpensive reagents improves suitability for large-scale production. | google.comnih.gov |

Process Efficiency and Yield Improvement

Significant efforts in organic process research have been directed at developing efficient and high-yield methods for obtaining enantiomerically pure (S)-Venlafaxine. These strategies encompass both the resolution of racemic mixtures and direct asymmetric synthesis.

One prominent method involves the chiral resolution of racemic venlafaxine. A notable process utilizes O,O′-di-p-toluoyl-(R, R)-tartaric acid as a resolving agent. This method has demonstrated a resolution efficiency of up to 88.4%. researchgate.netresearchgate.net The process, conducted in a tetrahydrofuran (B95107) (THF) and water mixture, yields enantiomerically pure venlafaxine with an enantiomeric excess (ee) of 99.1% and a chemical yield of 82.2%. researchgate.netresearchgate.net The mechanism relies on the differential solubility of the diastereomeric salts formed between the venlafaxine enantiomers and the chiral acid. researchgate.net

Table 1: Comparison of Synthesis and Resolution Methods for (S)-Venlafaxine

| Method | Key Reagents/Strategy | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Resolution | O,O′-di-p-toluoyl-(R, R)-tartaric acid | 82.2% | 99.1% | researchgate.net, researchgate.net |

| Asymmetric Synthesis | Sharpless epoxidation, epoxide ring opening | 53% (overall) | >99% | newdrugapprovals.org, google.com |

| Large-Scale Synthesis | Improved process with inexpensive reagents | 55% (overall) | Not specified | acs.org |

| Intermediate Synthesis | Hydrogenation of cyano-intermediate | 85.5% (for intermediate) | Not applicable | chemicalbook.com |

Impurity Profiling and Control in Stereoselective Synthesis

Controlling impurities is critical in the synthesis of any active pharmaceutical ingredient, and it is particularly complex in stereoselective synthesis due to the potential for isomeric impurities. The primary impurities related to venlafaxine arise from its metabolic pathway and synthetic precursors. nih.govnewdrugapprovals.org

The main metabolites, which can also be process-related impurities, are O-desmethylvenlafaxine (ODV) , N-desmethylvenlafaxine (NDV) , and N,O-didesmethylvenlafaxine . nih.govnewdrugapprovals.org The stereoselective determination of these compounds is essential for quality control. Analytical methods, such as liquid chromatography with mass spectrometric detection (LC/MS/MS), have been developed to simultaneously quantify the S- and R-enantiomers of venlafaxine and its demethylated metabolites in various matrices. nih.govdiva-portal.orgnih.gov

Synthetic processes can generate various impurities if not carefully controlled. For example, the common Eschweiler-Clarke reaction for N-methylation, which uses formaldehyde (B43269) and formic acid, can lead to the formation of specific impurities. newdrugapprovals.orgnewdrugapprovals.org An improved, single-step process for producing venlafaxine and N-desmethylvenlafaxine from the cyano-intermediate under a hydrogen atmosphere avoids the use of formaldehyde, thereby eliminating associated impurities. google.com An impurity-free synthetic method for large-scale production has been developed, yielding venlafaxine hydrochloride with a purity greater than 99.9%. acs.org

Table 2: Common Process-Related and Metabolic Impurities of Venlafaxine

| Impurity Name | Chemical Name | CAS Number | Reference |

|---|---|---|---|

| Venlafaxine EP Impurity A | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol | 775-33-7 | |

| Venlafaxine EP Impurity C | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 93413-77-5 | |

| Venlafaxine EP Impurity D | 1-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol (O-Desmethylvenlafaxine) | 149289-30-5 | |

| Venlafaxine EP Impurity E | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 93413-70-8 | |

| Venlafaxine EP Impurity F | (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | 93413-57-1 | , synzeal.com |

| N,O-Didesmethyl Venlafaxine | 4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | 135308-74-6 | |

| N-Nitroso Desmethyl Venlafaxine | N/A | 2680662-11-5 |

Green Chemistry Applications in (S)-Venlafaxine Production

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact, improve safety, and lower costs. researchgate.netmdpi.com In the context of (S)-Venlafaxine synthesis, green approaches focus on the use of biocatalysis, environmentally benign solvents, and atom-economical reactions. researchgate.net

Biocatalysis offers a powerful tool for enantioselective synthesis under mild conditions. Chemoenzymatic strategies have been developed for the synthesis of (S)-Venlafaxine. google.comisc.ac A key step in some synthetic routes is the creation of a chiral cyanohydrin intermediate. The enzyme (S)-hydroxynitrile lyase (HNL) from Hevea brasiliensis has been used to catalyze the stereoselective addition of hydrogen cyanide to a carbonyl compound, producing the required (S)-cyanohydrin precursor with high enantioselectivity. researchgate.netisc.ac Lipase-catalyzed kinetic resolution is another enzymatic method employed in the synthesis of venlafaxine analogues. researchgate.net

Other green chemistry approaches include optimizing reaction conditions to reduce waste and energy consumption. For instance, a protocol for the synthesis of cycloalkanols, a key structural motif in venlafaxine, utilizes phase transfer catalysis with aqueous sodium hydroxide (B78521) or potassium hydroxide, which provides nearly quantitative yields and is more environmentally friendly than many traditional methods. researchgate.net Research into the synthesis of O-desmethylvenlafaxine succinate (B1194679) (DVS) has also led to a novel and green process characterized by a high total yield, high atom economy, and reduced environmental pollution. researchgate.net The use of technologies like microwave-assisted synthesis and continuous flow chemistry are also being explored to make pharmaceutical production, including that of antidepressants like venlafaxine, more sustainable. mdpi.comresearchgate.net

The environmental fate of venlafaxine itself is also a consideration, as it and its metabolites are recognized as environmental contaminants in water systems. nih.govuwaterloo.ca The development of greener manufacturing processes is therefore crucial not only for production efficiency but also for minimizing the lifecycle impact of the drug.

Advanced Analytical Characterization and Enantiomeric Purity Assessment of S Venlafaxine Hydrochloride

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the enantioseparation of venlafaxine (B1195380). This approach utilizes chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase is a widely used and robust method for the enantioselective analysis of venlafaxine. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

One common approach involves the use of a Chiralpak AD column with a normal-phase mobile phase. nih.gov This type of stationary phase is based on amylose (B160209) derivatives coated on a silica (B1680970) support and has proven effective in resolving the enantiomers of venlafaxine and its metabolites. nih.gov Another effective stationary phase is a vancomycin (B549263) chiral column, which has been successfully used for the determination of venlafaxine enantiomers in human plasma. nih.gov

The mobile phase typically consists of a mixture of an organic solvent, such as a combination of acetonitrile (B52724) and methanol, and a buffer solution. scielo.brresearchgate.net The pH of the buffer and the ratio of the organic solvents are optimized to achieve the best resolution and peak shape. For instance, a mobile phase of methanol-water containing ammonium (B1175870) acetate (B1210297) with the pH adjusted to 3.3 has been used effectively. nih.gov Detection is commonly performed using a UV detector at a wavelength of around 227 nm or 230 nm. nih.govscielo.br

The performance of the HPLC method is validated for several parameters to ensure its reliability. These include linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and robustness. scielo.brresearchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients (R²) greater than 0.998 indicating a strong linear relationship. scielo.br

Table 1: HPLC Parameters for Chiral Separation of Venlafaxine

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak AD | Vancomycin Chiral Column |

| Mobile Phase | Normal-phase | Methanol-water with 30 mmol/L ammonium acetate (pH 3.3) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection Wavelength | 230 nm | Not Specified, but UV detection is common |

| Column Temperature | Not Specified | 25°C |

| Linearity Range | 200-5,000 ng/mL | 0.28-423.0 ng/mL |

| Limit of Quantification | 200 ng/mL | 0.28 ng/mL |

This table presents a summary of typical parameters used in HPLC methods for the chiral separation of venlafaxine, based on published research. nih.govnih.gov

For highly sensitive and selective quantification of venlafaxine enantiomers, especially in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The chromatographic separation is achieved using a chiral column, similar to the HPLC-UV methods. An electrospray ionization (ESI) source is commonly used to ionize the analytes before they enter the mass spectrometer. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each enantiomer. nih.gov For venlafaxine enantiomers, a common transition monitored is m/z 278.0 → 120.8. nih.gov

The use of an internal standard is crucial for accurate quantification to compensate for any variations during sample preparation and analysis. nih.gov The method is validated for parameters such as linearity, precision, accuracy, and stability to ensure it meets the stringent requirements for bioanalytical method validation. nih.govnih.gov LC-MS/MS methods can achieve very low limits of quantification, often in the sub-ng/mL range, making them suitable for pharmacokinetic studies. nih.govepa.gov

Table 2: LC-MS/MS Parameters for Enantiomeric Quantification of Venlafaxine

| Parameter | Value |

| Chromatography | HPLC with chiral column (e.g., vancomycin) |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor → Product Ion | m/z 278.0 → 120.8 |

| Linearity Range | 0.28-423.0 ng/mL |

| Lower Limit of Quantification | 0.28 ng/mL |

| Intra- and Inter-day Precision (RSD) | < 9.7% |

This table summarizes typical parameters for the LC-MS/MS quantification of venlafaxine enantiomers. nih.gov

Chiral Electrophoretic Methods

Chiral electrophoretic methods offer an alternative to chromatographic techniques, often with advantages such as high separation efficiency, short analysis times, and low consumption of reagents and solvents. mdpi.com

Capillary Electrophoresis (CE) is a powerful technique for the chiral separation of venlafaxine enantiomers. mdpi.comnih.gov The separation in CE is based on the differential migration of the enantiomers in an electric field, which is influenced by their interaction with a chiral selector added to the background electrolyte (BGE).

Various chiral selectors have been investigated for the enantioseparation of venlafaxine, with cyclodextrins (CDs) and their derivatives being the most common. mdpi.comnih.gov Carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to be an effective chiral selector. mdpi.com The concentration of the chiral selector, the pH of the BGE, the applied voltage, and the temperature are all critical parameters that need to be optimized to achieve baseline separation of the enantiomers. mdpi.comfxcsxb.com

For instance, optimal separation has been achieved using a BGE containing a phosphate (B84403) buffer at a specific pH, with the addition of CM-β-CD and an ionic liquid. fxcsxb.com Under optimized conditions, baseline resolution of the venlafaxine enantiomers can be achieved in under 10 minutes. fxcsxb.com The method's performance is assessed by parameters such as resolution and analysis time. mdpi.com

Table 3: Capillary Electrophoresis Conditions for Venlafaxine Enantioseparation

| Parameter | Optimized Condition |

| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD) |

| Background Electrolyte (BGE) | 20 mmol/L Na₂HPO₄-H₃PO₄ buffer (pH 6.0) with 30 mmol/L ionic liquid and 4.5 mmol/L CM-β-CD |

| Applied Voltage | 20 kV |

| Detection Wavelength | 230 nm |

| Resolution | 1.82 |

| Analysis Time | ~9 minutes |

This table presents optimized conditions for the enantioseparation of venlafaxine using Capillary Electrophoresis. fxcsxb.com

Spectroscopic and Diffraction-Based Characterization of Enantiopure Forms

Spectroscopic and diffraction-based techniques are indispensable for the solid-state characterization of enantiopure forms of venlafaxine hydrochloride. These methods provide detailed information about the crystalline structure and polymorphism.

X-ray diffraction techniques are fundamental for the definitive characterization of the crystalline forms of venlafaxine hydrochloride. nih.govconicet.gov.ar Each crystalline form, or polymorph, produces a unique diffraction pattern that serves as its fingerprint. conicet.gov.ar

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive technique used to identify the polymorphic form of a crystalline solid. nih.govconicet.gov.ar The XRPD pattern of a pure crystalline substance shows distinct peaks at specific 2θ angles, which are characteristic of its crystal lattice. researchgate.net By comparing the XRPD pattern of a sample to reference patterns, the polymorphic form can be identified. nih.gov XRPD is also a valuable tool for quantifying the amount of different polymorphs in a mixture, often in conjunction with the Rietveld method. nih.gov The crystalline nature of venlafaxine hydrochloride is evident from its distinct diffraction peaks. researchgate.netresearchgate.net Different polymorphic forms of venlafaxine hydrochloride, designated as Forms A, B, C, and D, have been identified and characterized by their unique XRPD patterns. google.com

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, including the precise three-dimensional arrangement of atoms in the crystal lattice, bond lengths, and bond angles. researchgate.netveranova.com This technique is crucial for determining the absolute stereochemistry of a chiral center, thus confirming the identity of the (S)-enantiomer. veranova.com While obtaining a single crystal suitable for SC-XRD can be challenging, the resulting data is invaluable for understanding the solid-state properties of the enantiopure drug substance. researchgate.net The crystal structure of venlafaxine has been determined using SC-XRD, which has also been employed to understand the mechanisms of chiral resolution. researchgate.net

Table 4: Common Analytical Techniques for (S)-Venlafaxine Hydrochloride

| Technique | Application |

| HPLC with Chiral Stationary Phases | Enantiomeric separation and purity assessment. |

| LC-MS/MS | High-sensitivity enantiomeric quantification in biological matrices. |

| Capillary Electrophoresis (CE) | Rapid enantioseparation. |

| X-ray Powder Diffraction (XRPD) | Identification and quantification of polymorphic forms. |

| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive determination of the three-dimensional crystal structure and absolute stereochemistry. |

This table provides a summary of the primary applications of the discussed analytical techniques for the characterization of (S)-Venlafaxine Hydrochloride.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Polymorph Discrimination

Detailed research findings and data tables on the ssNMR characteristics of (S)-Venlafaxine hydrochloride polymorphs are not available in the public domain.

Vibrational Spectroscopy (FT-IR, Raman)

Detailed research findings and data tables on the FT-IR and Raman spectral characteristics of (S)-Venlafaxine hydrochloride polymorphs are not available in the public domain.

This report underscores the need for further research into the solid-state chemistry of single-enantiomer active pharmaceutical ingredients like (S)-Venlafaxine hydrochloride to ensure a comprehensive understanding of their properties.

Molecular Pharmacological Investigations of S Venlafaxine Hydrochloride

Enantioselective Neurotransmitter Reuptake Inhibition Profiles (Preclinical)

The primary mechanism of action of venlafaxine (B1195380) and its enantiomers involves the inhibition of neurotransmitter reuptake transporters. However, the two enantiomers, (S)-venlafaxine and (R)-venlafaxine, exhibit different potencies and selectivities for the serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) transporters.

It is important to note that there are conflicting reports in the scientific literature regarding the specific activities of the enantiomers. Some early research suggests that the (R)-enantiomer is a more potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake inhibition. pharmgkb.orgmedworksmedia.compharmgkb.org Conversely, other sources indicate that the (R)-enantiomer exhibits greater serotonin reuptake inhibition, while the (S)-enantiomer is responsible for inhibiting the reuptake of both serotonin and norepinephrine. drugbank.com The following sections summarize the available preclinical findings for (S)-venlafaxine.

(S)-Venlafaxine is consistently identified as a potent inhibitor of the serotonin transporter (SERT). pharmgkb.orgmedworksmedia.compharmgkb.org This action is believed to be a core component of its pharmacological activity. While specific binding affinity (Ki) values for the individual (S)-enantiomer are not consistently reported across studies, research on racemic venlafaxine provides insight into its high affinity for SERT. In vitro studies using rat brain membranes have shown that racemic venlafaxine has a high affinity for the 5-HT transporter. nih.gov

The activity of (S)-venlafaxine at the norepinephrine transporter (NET) is a point of differentiation between the enantiomers. According to some studies, (S)-venlafaxine is described as being more selective for SERT, implying weaker activity at the NET compared to its (R)-counterpart. pharmgkb.orgmedworksmedia.compharmgkb.org Research on racemic venlafaxine supports a generally lower affinity for NET compared to SERT. Studies have demonstrated a roughly 30-fold lower affinity for the NET versus the SERT. pharmgkb.orgnih.gov

Table 1: Comparative Affinity of Racemic Venlafaxine for Neurotransmitter Transporters (Preclinical, in vitro) This table presents data for racemic venlafaxine as specific values for the (S)-enantiomer are not consistently available. These values provide context for the general potency of the compound.

| Transporter | Binding Affinity (Ki) Value | Reference |

| Serotonin Transporter (SERT) | 82 nM | nih.gov |

| Norepinephrine Transporter (NET) | 2,480 nM | nih.gov |

| Dopamine Transporter (DAT) | Weak affinity | pharmgkb.orgnih.gov |

Receptor Binding Selectivity (in vitro)

A key feature of the pharmacological profile of (S)-venlafaxine, consistent with the racemic mixture, is its high selectivity. Unlike many tricyclic antidepressants, it shows a notable lack of affinity for several other key neuroreceptors.

Preclinical in vitro studies have consistently demonstrated that racemic venlafaxine has no significant binding affinity for muscarinic cholinergic, H1-histaminergic, or α1-adrenergic receptors. pharmgkb.orgnih.govresearchgate.netnih.gov This lack of interaction at these receptors implies that the (S)-enantiomer also does not produce significant effects through these pathways. This receptor selectivity profile distinguishes it from older classes of antidepressants and contributes to its specific mechanism of action, which is focused on neurotransmitter reuptake inhibition.

Enantiomeric Effects on Cytochrome P450 Enzyme System Interaction

The metabolism of venlafaxine is heavily influenced by the cytochrome P450 (CYP) enzyme system and exhibits enantioselective characteristics. Venlafaxine is primarily metabolized by CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV), with CYP3A4 and CYP2C19 playing minor roles in its conversion to N-desmethylvenlafaxine (NDV). nih.gov

Research indicates that the metabolism by CYP2D6 is stereoselective. Studies involving individuals classified as CYP2D6 "poor metabolizers" have revealed a lower S/R ratio of venlafaxine, coupled with a significantly higher S/R ratio of the metabolite ODV. This finding suggests that CYP2D6 may preferentially metabolize the (S)-enantiomer.

In terms of drug-drug interactions, in vitro studies on racemic venlafaxine indicate a low potential to inhibit the activity of major CYP enzymes. researchgate.net Neither venlafaxine nor its metabolite desvenlafaxine (B1082) act as potent inhibitors of various CYP enzymes, with most inhibition constants (Ki) or IC50 values being high (≥100 µM), suggesting a low risk of clinically significant pharmacokinetic interactions mediated by CYP inhibition. pharmgkb.orgmedworksmedia.com

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Racemic Venlafaxine This table reflects the inhibitory potential of racemic venlafaxine on various CYP enzymes.

| CYP Enzyme | Probe Substrate | Ki or IC50 Value (µM) | Reference |

| CYP2D6 | Imipramine | Ki: 41.0 ± 9.5 | |

| CYP1A2 | Ethoxyresorufin | >1000 | |

| CYP2C9 | Tolbutamide | >1000 | |

| CYP3A4 | Testosterone | >1000 | |

| CYP2C19 | S-mephenytoin | IC50: >100 | pharmgkb.orgmedworksmedia.com |

CYP2D6-Mediated O-Demethylation of (S)-Venlafaxine

The primary metabolic pathway for venlafaxine is O-demethylation, a process predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govpharmgkb.org This metabolic conversion results in the formation of the major active metabolite, O-desmethylvenlafaxine (ODV). In vitro studies utilizing human liver microsomes have demonstrated that the O-demethylation of venlafaxine is the principal metabolic route. nih.gov

Investigations into the stereoselectivity of this process have revealed that (S)-venlafaxine is preferentially cleared through this CYP2D6-mediated O-demethylation pathway. nih.gov The intrinsic metabolic clearance values (Vmax/Km) are higher for the (S)-enantiomer compared to the (R)-enantiomer, indicating a more efficient metabolism of (S)-venlafaxine by CYP2D6. nih.gov In individuals with deficient CYP2D6 activity, the rate of O-demethylation of venlafaxine is significantly reduced by one to two orders of magnitude. nih.gov

While (S)-venlafaxine is a substrate for CYP2D6, it also acts as an inhibitor of this enzyme. However, its inhibitory potential is considerably lower than that of many selective serotonin reuptake inhibitors (SSRIs). The apparent inhibition constant (Ki) for (S)-venlafaxine on CYP2D6-dependent dextromethorphan (B48470) O-demethylation has been determined to be approximately 22 µM. nih.gov

| Enantiomer/Metabolite | Ki Value (µM) for CYP2D6 Inhibition |

| (S)-Venlafaxine | 22 |

| (R)-Venlafaxine | 52 |

| rac-Venlafaxine | 33 |

This table presents the apparent Ki values for the inhibition of CYP2D6 by venlafaxine enantiomers.

CYP3A4 Involvement in N-Demethylation Pathway

While O-demethylation is the major metabolic route for venlafaxine, a minor pathway involving N-demethylation also occurs. This process leads to the formation of N-desmethylvenlafaxine. pharmgkb.orgsmpdb.ca The cytochrome P450 isoform CYP3A4 has been identified as a key enzyme involved in catalyzing the N-demethylation of venlafaxine. pharmgkb.orgnih.govsmpdb.ca Studies using chemical probes that selectively inhibit different P450 isoforms have suggested the role of CYP3A3/4 in this metabolic pathway. nih.gov In addition to CYP3A4, CYP2C19 and CYP2C9 are also implicated in the N-demethylation of venlafaxine. pharmgkb.orgsmpdb.caclinpgx.org The resulting metabolite, N-desmethylvenlafaxine, is considered a minor active metabolite. caymanchem.com

Inhibition Potential of (S)-Venlafaxine on Other P450 Isoforms (e.g., CYP1A2, CYP2C9)

| CYP Isoform | Inhibitory Potential of Venlafaxine |

| CYP1A2 | Low / No significant inhibition |

| CYP2C9 | Low / No significant inhibition |

This table summarizes the inhibitory potential of venlafaxine on specific cytochrome P450 isoforms.

Other Molecular Target Interactions (Beyond Aminergic Systems)

Beyond its primary action on serotonin and norepinephrine reuptake transporters, the interactions of venlafaxine with other molecular targets have been explored. In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have investigated the interaction of venlafaxine with the P-glycoprotein (P-gp) transporter. These studies revealed that venlafaxine exhibits low inhibitory potential on P-gp activity, with an IC50 value greater than 250 µM. pharmgkb.org Furthermore, venlafaxine was not found to be a substrate for P-gp efflux, with efflux ratios below 2. pharmgkb.org This suggests a low likelihood of pharmacokinetic interactions with other drugs that are substrates or inhibitors of P-gp. pharmgkb.org

Preclinical Pharmacokinetics and Metabolism of S Venlafaxine in Animal Models

Stereoselective Metabolic Pathways

Venlafaxine (B1195380) undergoes extensive metabolism, primarily through demethylation pathways, and these processes can be stereoselective. The liver is the main site of metabolism, where cytochrome P450 (CYP) enzymes convert venlafaxine into several metabolites archivespp.plpsychopharmacologyinstitute.com. The primary metabolic routes are O-demethylation and N-demethylation nih.gov. The formation rates and resulting plasma concentrations of the enantiomers of these metabolites differ across animal species.

The principal metabolic pathway for venlafaxine is O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV) researchgate.net. This reaction is primarily catalyzed by the CYP2D6 enzyme, which can exhibit stereoselectivity clinpgx.org. While some studies suggest a preference for the (S)-isoform in this conversion, others indicate a preference for the (R)-isoform, highlighting the complexity of this metabolic step clinpgx.orgnih.gov.

In preclinical animal models, the extent of ODV formation varies significantly. In mice, the AUC ratio of ODV to the parent drug was 39% after intragastric administration, indicating substantial first-pass metabolism to ODV nih.gov. However, in other species, the exposure to ODV is considerably less than that of venlafaxine itself nih.gov. Notably, ODV was not detected in dogs and was not measurable in rhesus monkeys following venlafaxine administration, indicating a significant species difference in this primary metabolic pathway nih.govsemanticscholar.org. In humans, by contrast, ODV is the major metabolite found in urine nih.gov.

A secondary, generally minor, metabolic pathway for venlafaxine is N-demethylation to form N-desmethylvenlafaxine (NDV) clinpgx.org. This pathway is catalyzed mainly by CYP3A4 and CYP2C19 enzymes clinpgx.orgresearchgate.net. The formation of NDV from venlafaxine enantiomers is considered to be less stereoselective compared to the O-demethylation pathway researchgate.netresearchgate.net. In most animal studies, NDV is considered a minor metabolite with significantly less pharmacological activity than the parent compound or ODV researchgate.netscispace.com.

Beyond the primary metabolites ODV and NDV, further metabolic transformations lead to the formation of several minor metabolites. These include N,O-didesmethylvenlafaxine (DDV), which is formed from the further metabolism of both ODV and NDV researchgate.net.

Metabolic disposition studies using radiolabeled venlafaxine have identified a range of other metabolites in animal models. Hydroxylation of the cyclohexyl ring was observed in mice, rats, and monkeys nih.gov. A cyclic product, resulting from intramolecular cyclization, was also identified in rats and monkeys nih.gov. The major urinary metabolites show considerable species variability: in mice, N,O-didesmethyl-venlafaxine glucuronide is predominant, while in rats, it is cis-1,4-dihydroxy-venlafaxine nih.gov. In monkeys, the primary metabolite identified in urine was N,N,O-tridesmethyl-venlafaxine nih.gov.

Enantiomeric Excretion Patterns and Mass Balance Studies

Mass balance studies utilizing 14C-labeled venlafaxine have been conducted in mice, rats, dogs, and rhesus monkeys to understand the excretion patterns of the drug and its metabolites. These studies show extensive absorption from the gastrointestinal tract, as over 85% of the administered radioactivity was recovered in the urine of all species within 72 hours nih.gov. This indicates that renal excretion is the primary route of elimination for venlafaxine and its metabolites.

Venlafaxine is extensively metabolized before excretion, with only a small fraction of the administered dose appearing as the unchanged parent compound in the urine. The percentage of unchanged venlafaxine excreted in urine varies by species: 13.0% in mice, 1.8% in rats, 7.9% in dogs, and 0.3% in rhesus monkeys nih.gov. The majority of the excreted dose consists of various metabolites, often in conjugated forms. Glucuronidation was identified as the primary conjugation reaction across species, although sulphate conjugates were also detected in mouse urine nih.gov.

Table 2: Urinary Excretion of Unchanged Venlafaxine and Major Metabolites in Animal Models (% of Oral Dose)

| Species | Unchanged Venlafaxine | Major Urinary Metabolite | Reference |

|---|---|---|---|

| Mouse | 13.0% | N,O-didesmethyl-venlafaxine glucuronide | nih.gov |

| Rat | 1.8% | cis-1,4-dihydroxy-venlafaxine | nih.gov |

| Dog | 7.9% | O-desmethyl-venlafaxine glucuronide | nih.gov |

| Rhesus Monkey | 0.3% | N,N,O-tridesmethyl-venlafaxine | nih.gov |

Pharmacokinetic Parameter Analysis (Clearance, Half-life, Volume of Distribution) in Preclinical Species

The pharmacokinetic parameter analysis of (S)-venlafaxine has been conducted in several preclinical species, including rats, dogs, mice, and rhesus monkeys. These studies demonstrate notable variations in how different species handle the enantiomers of venlafaxine.

Rodent Models: Rats and Mice

In rodent models, particularly rats, the pharmacokinetics of venlafaxine have been shown to be stereoselective, meaning the (S)- and (R)-enantiomers are processed differently by the body.

Following oral administration of racemic venlafaxine to Wistar rats, plasma concentrations of (S)-(+)-venlafaxine were observed to be higher than those of (R)-(-)-venlafaxine tandfonline.com. A detailed analysis of the pharmacokinetic parameters revealed significant differences between the two enantiomers. The half-life (t½) of (S)-(+)-venlafaxine was found to be 144% longer than that of its (R)-(-)-counterpart tandfonline.com. This difference in half-life is accompanied by a substantial variance in clearance, with the total body clearance of (R)-(-)-venlafaxine being nearly five times that of (S)-(+)-venlafaxine.

| Parameter | (S)-(+)-Venlafaxine | (R)-(-)-Venlafaxine |

|---|---|---|

| Cmax (ng/mL) | 156.34 ± 24.52 | 45.34 ± 9.34 |

| Tmax (h) | 2.0 ± 0.0 | 1.5 ± 0.5 |

| AUC (ng·h/mL) | 465.23 ± 54.32 | 78.43 ± 12.43 |

| t½ (h) | 1.83 ± 0.32 | 0.75 ± 0.15 |

| CL/F (L/h/kg) | 4.51 ± 0.54 | 21.23 ± 3.21 |

| Vd/F (L/kg) | 11.92 ± 1.23 | 23.21 ± 2.54 |

Non-Rodent Models: Dogs and Rhesus Monkeys

In contrast to rats, the disposition of venlafaxine enantiomers in dogs is not significantly different, indicating a lack of stereoselectivity in this species nih.gov. Studies have shown that the maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t½) values for the (R)- and (S)-enantiomers are comparable in dogs nih.gov. This pharmacokinetic profile in dogs more closely resembles that observed in humans nih.gov. Generally, in dogs, venlafaxine is characterized as a high clearance compound with a large volume of distribution and a longer elimination half-life of 2 to 4 hours compared to rodents nih.gov.

| Parameter | Value |

|---|---|

| Elimination Half-life (t½) | 2-4 hours |

| Clearance | High |

| Volume of Distribution | Large |

Pharmacokinetic studies of racemic venlafaxine in rhesus monkeys also classify it as a high clearance compound with a large volume of distribution nih.gov. The elimination half-life in rhesus monkeys is similar to that in dogs, ranging from 2 to 4 hours nih.gov. However, research detailing the stereoselective pharmacokinetics of (S)-venlafaxine in rhesus monkeys is limited, with some studies noting that plasma levels of the parent drug were low and not dose-related researchgate.net.

Computational Chemistry and Molecular Modeling of S Venlafaxine Hydrochloride

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding mechanisms of venlafaxine (B1195380) enantiomers with biological macromolecules, particularly DNA. These studies have revealed a preference for minor groove binding and have highlighted differences in the stability of the complexes formed by the (S)- and (R)-enantiomers.

Enantioselective Binding to DNA (e.g., Minor Groove Interactions)

Molecular docking simulations have further refined this understanding by identifying the specific binding site within the DNA minor groove. Both (R)- and (S)-venlafaxine enantiomers have been shown to fit into the A6T7T8/T19A18A17 region of the B-DNA minor groove. nih.gov The primary forces driving this interaction are believed to be hydrogen bonds and van der Waals forces. nih.gov

Comparative Binding Stability of (S)- vs. (R)-Venlafaxine

Computational analyses have consistently demonstrated a difference in the binding stability of the two enantiomers of venlafaxine with DNA. Molecular docking studies have shown that the complex formed between (S)-venlafaxine and B-DNA is more stable than the corresponding complex with (R)-venlafaxine. nih.gov This suggests an enantioselective preference in the interaction with DNA, which may have implications for the differing pharmacological activities of the enantiomers. While (R)-venlafaxine inhibits the reuptake of both norepinephrine (B1679862) and serotonin (B10506), (S)-venlafaxine is more selective for serotonin reuptake. nih.gov

The stereoselective metabolism of venlafaxine, where it is converted to its major active metabolite O-desmethylvenlafaxine by CYP2D6, also underscores the importance of chirality in its biological activity. nih.govpharmgkb.org

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations have been employed to investigate the electronic structure and reactivity of venlafaxine. These methods provide valuable information about the molecule's frontier molecular orbitals and reactivity descriptors.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com For venlafaxine, analysis of these orbitals can help predict its interaction with biological targets. While specific HOMO and LUMO energy values for (S)-venlafaxine hydrochloride are not detailed in the provided results, the general principles of FMO theory are applicable. youtube.com

Energy Band Gap and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the energy band gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. While specific values for (S)-venlafaxine hydrochloride were not found, these descriptors are crucial in computational studies for characterizing the molecule's electronic properties and predicting its behavior in chemical reactions.

Solid-State Modeling and Crystal Lattice Energy of Enantiopure Forms

The solid-state properties of venlafaxine hydrochloride are of significant interest due to the existence of polymorphism, where the compound can exist in different crystalline forms. conicet.gov.arconicet.gov.ar These polymorphs can have different physical properties that may influence the drug's performance. conicet.gov.arconicet.gov.ar

At least six polymorphs of venlafaxine hydrochloride have been identified (Forms 1-6). acs.org Forms 1 and 2 are the most well-characterized and are often found in commercial preparations. conicet.gov.arconicet.gov.ar These two forms can be distinguished by techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). conicet.gov.arconicet.gov.ar

Solid-state modeling and the calculation of crystal lattice energy are crucial for understanding the relative stability of these different polymorphic forms. While specific crystal lattice energy values for the enantiopure forms of venlafaxine hydrochloride were not available in the search results, the characterization of these polymorphs through experimental techniques provides a foundation for such computational studies. For instance, DSC has been used to determine the melting points and heats of fusion for Forms 1 and 2, which are related to their lattice energies. conicet.gov.ar

In-Silico Prediction of Photochemical Degradation Pathways

Computational chemistry and molecular modeling serve as powerful tools to elucidate the mechanisms of photochemical degradation of complex molecules like (S)-Venlafaxine hydrochloride. Through in-silico studies, it is possible to predict the most probable degradation pathways and identify the resulting transformation products. These theoretical investigations complement experimental findings by providing a molecular-level understanding of the underlying reaction dynamics.

Recent research has employed Density Functional Theory (DFT) and molecular orbital theory to investigate the photochemical degradation of venlafaxine. nih.gov These computational approaches have been instrumental in correlating the rate of photodegradation with the electronic properties of the molecule. nih.gov For instance, the degradation rate has been shown to have a positive correlation with the frontier electron density and a negative correlation with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Experimental studies have identified two primary photoproducts of venlafaxine under aerobic conditions and UV-A light: N-Demethylated venlafaxine and O-Demethylated venlafaxine. springerprofessional.deresearchgate.net The formation of these products is believed to occur through two distinct mechanisms: a Type I photodynamic action involving free radicals and a Type II photodynamic action mediated by singlet oxygen. springerprofessional.deresearchgate.net The generation of these reactive species during photolysis has been confirmed experimentally. researchgate.net

In-silico models, supported by experimental data from techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS/MS), have been used to propose detailed degradation pathways. nih.gov Single point energy calculations help to determine the most energetically favorable reaction routes. nih.gov While experimental work confirms the generation of hydroxyl radicals as a key factor in the photodegradation process, computational studies further elaborate on the specific sites of reaction on the venlafaxine molecule. nih.gov

The primary degradation pathways predicted for venlafaxine involve several key reactions:

Hydroxylation: The addition of hydroxyl groups to the molecule.

Demethylation: The removal of methyl groups from the nitrogen atom (N-demethylation) or the methoxy (B1213986) group (O-demethylation). springerprofessional.deresearchgate.net

Dehydration: The loss of a water molecule.

One of the identified degradation products, with a mass-to-charge ratio (m/z) of 230, is considered to have potential developmental toxicity based on quantitative structure-activity relationship (QSAR) models. nih.gov The toxicity of the photolysates of venlafaxine has been observed to increase compared to the parent compound. nih.gov

Below are data tables summarizing the key photoproducts and the computational parameters influencing the degradation of venlafaxine.

Table 1: Major Photochemical Degradation Products of (S)-Venlafaxine

| Photoproduct Name | Molecular Formula | Proposed Formation Mechanism | Reference |

| N-Demethylated Venlafaxine | C₁₆H₂₅NO₂ | Type II (Singlet Oxygen Mediated) | springerprofessional.deresearchgate.net |

| O-Demethylated Venlafaxine | C₁₆H₂₅NO₂ | Type I (Free Radical Mediated) | springerprofessional.deresearchgate.net |

Table 2: Computationally Investigated Parameters for Venlafaxine Photodegradation

| Computational Method | Parameter | Correlation with Degradation Rate | Reference |

| Density Functional Theory (DFT) / Molecular Orbital Theory | Frontier Electron Density | Positive | nih.gov |

| Density Functional Theory (DFT) / Molecular Orbital Theory | HOMO-LUMO Gap | Negative | nih.gov |

| Single Point Energy Calculation | Reaction Pathway Energetics | Determines most likely reaction direction | nih.gov |

Novel Research Avenues and Mechanistic Studies of S Venlafaxine

Explorations Beyond Conventional Pharmacological Targets

(S)-Venlafaxine, also known as desvenlafaxine (B1082), is the major active metabolite of venlafaxine (B1195380). walshmedicalmedia.com Its primary, well-established mechanism of action involves the potentiation of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system by inhibiting their reuptake. pfizermedical.comnih.gov This dual reuptake inhibition is central to its therapeutic effects in treating major depressive disorder. nih.gov Preclinical studies have confirmed its selective inhibitory activity at human serotonin and norepinephrine transporters, with a weaker affinity for the dopamine (B1211576) transporter. pfizermedical.comnih.gov Unlike older antidepressants, (S)-venlafaxine shows little to no significant affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, nor does it possess monoamine oxidase (MAO) inhibitory activity. pfizermedical.comnih.gov

However, emerging research is beginning to explore the pharmacological actions of (S)-venlafaxine and its parent compound beyond these conventional monoaminergic targets. The complexity of neuropsychiatric disorders suggests that therapeutic effects may arise from a cascade of downstream events and potentially from interactions with other signaling pathways. nih.gov Investigations into novel targets for treatment-resistant depression have highlighted the potential roles of systems beyond simple monoamine modulation, including inflammatory pathways and glutamate (B1630785) receptor systems. nih.gov While direct links between (S)-venlafaxine and these specific novel targets are still under active investigation, the field is moving towards understanding the broader neurobiological impacts of antidepressants. For instance, some antidepressants are known to enhance the expression of brain-derived neurotrophic factor (BDNF) and promote neuroplasticity, which could represent a downstream effect of monoamine reuptake inhibition. nih.govnih.gov

Investigation of Non-Antidepressant Biological Activities

Recent scientific inquiry has expanded to investigate the potential of venlafaxine and its metabolites, including (S)-venlafaxine, in non-antidepressant contexts, particularly in oncology.

In Vitro Antineoplastic Effects (e.g., Melanoma Cells)

Studies have begun to uncover the potential anti-cancer properties of venlafaxine. Research has shown that venlafaxine can induce apoptosis (programmed cell death) in human melanoma cells in vitro. nih.govnih.gov This suggests a direct cytotoxic effect on cancer cells, independent of its neurological mechanism of action. One study demonstrated that venlafaxine could reduce the growth of MV3 human melanoma cells. nih.govresearchgate.net These findings align with broader research indicating that some serotonin reuptake inhibitors may inhibit the growth of melanoma tumors in laboratory settings. nih.gov

Elucidation of Underlying Cellular and Signaling Pathways (e.g., JNK1/2-Nur77)

The mechanism behind the observed antineoplastic effects of venlafaxine in melanoma cells has been linked to specific cellular signaling pathways. Research has indicated that venlafaxine activates the JNK1/2 signaling pathway, which in turn induces the expression and mitochondrial localization of the orphan nuclear receptor Nur77. nih.govnih.gov Nur77 is highly expressed in melanoma cells and can interact with the protein Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby promoting cell death. nih.govnih.gov

The process involves several steps. Activation of the JNK pathway can promote the movement of Nur77 from the nucleus to the cytoplasm. nih.gov This translocation to the mitochondria is a key step in initiating apoptosis. nih.gov Studies have shown that inhibiting the JNK1/2 signaling pathway or knocking down Nur77 expression reduces the anti-cancer effects of venlafaxine, confirming the crucial role of the JNK1/2-Nur77 axis in mediating this activity. nih.govnih.govresearchgate.net

Environmental Fate and Biotransformation Studies

The widespread use of venlafaxine has led to its detection in aquatic environments, prompting studies into its environmental impact and breakdown. nih.govarviatechnology.com

Fungal Biotransformation of Venlafaxine Enantiomers

Fungi present in the environment can play a role in breaking down pharmaceutical compounds like venlafaxine. Studies on fungal biotransformation have shown that these microorganisms can metabolize venlafaxine and its enantiomers. For instance, the fungus Cunninghamella elegans has been shown to stereoselectively biotransform venlafaxine into (+)-(S)-N-desmethylvenlafaxine with a high degree of enantiomeric excess. scielo.br

Impact on Non-Target Aquatic Organisms

The presence of venlafaxine and (S)-venlafaxine in aquatic ecosystems raises concerns about its effects on non-target organisms. arviatechnology.com Because these compounds are designed to be biologically active, their persistence in water can lead to unintended consequences for aquatic life. researchgate.netresearchgate.net

Studies have shown that venlafaxine can bioaccumulate in the tissues of aquatic organisms, including fish and bivalve mollusks. nih.govresearchgate.net Exposure to environmentally relevant concentrations of venlafaxine has been shown to impact fish in various ways. Research on rainbow trout revealed that venlafaxine can disrupt the stress response, alter metabolic capacities, and affect gill function. dtu.dknih.gov In zebrafish, venlafaxine exposure has been linked to developmental abnormalities, increased mortality, and oxidative stress. nih.gov These findings highlight that even at low concentrations, venlafaxine can have physiological and behavioral effects on aquatic species, potentially altering reproduction, development, and survival. researchgate.netrsc.orgnih.gov

Interactive Data Table: Fungal Biotransformation of Venlafaxine and O-desmethylvenlafaxine

| Fungus Species | Compound | Removal Efficiency | Reference |

| Trametes versicolor | Venlafaxine (VFX) | ~70% | nih.govresearchgate.net |

| Trametes versicolor | O-desmethylvenlafaxine (ODV) | ~100% | nih.govresearchgate.net |

| Ganoderma lucidum | Venlafaxine (VFX) | ~70% | nih.govresearchgate.net |

| Ganoderma lucidum | O-desmethylvenlafaxine (ODV) | ~100% | nih.govresearchgate.net |

| Cunninghamella elegans | Venlafaxine (VFX) | Stereoselective biotransformation to (+)-(S)-N-desmethylvenlafaxine | scielo.br |

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Venlafaxine hydrochloride in pharmaceutical formulations?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. Key parameters include:

- Mobile phase : Acetonitrile, triethylamine, and water (450:4:550), adjusted to pH 3.5 with phosphoric acid .

- Detection : UV absorbance at 225 nm, with a retention time of ~6 minutes for Venlafaxine hydrochloride .

- Standard preparation : 0.05 mg/mL USP Venlafaxine Hydrochloride RS in acetonitrile, validated against LC/MS and NMR for purity (>99%) .

Dissolution testing follows USP 〈711〉 guidelines using Apparatus 1 (100 rpm) in 900 mL water, with cumulative release calculated via iterative sampling and concentration adjustments .

Q. How is the enantiomeric purity of (S)-Venlafaxine hydrochloride determined?

Chiral separation techniques, such as chiral HPLC or capillary electrophoresis, are employed. The (S)-enantiomer is resolved using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Validation includes comparing retention times and peak areas against racemic standards, with purity thresholds ≥99% .

Q. What are the primary pharmacological targets of (S)-Venlafaxine hydrochloride?

(S)-Venlafaxine acts as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor. In vitro binding assays show:

Q. How is the stability of (S)-Venlafaxine hydrochloride ensured in experimental formulations?

Stability-indicating methods include:

- Forced degradation studies : Exposure to heat, light, and acidic/alkaline conditions, followed by HPLC to detect degradation products (e.g., 1-(4-methoxyphenyl)-2-(methylamino)ethyl cyclohexanol hydrochloride) .

- Storage : 4°C in amber vials to prevent photodegradation; aqueous solutions are stable for 24 hours at room temperature .

Q. What are the critical parameters for synthesizing (S)-Venlafaxine hydrochloride?

Key steps include:

- Chiral resolution : Using (R)- or (S)-mandelic acid to separate enantiomers .

- Salt formation : Reacting the free base with hydrochloric acid in ethanol, followed by recrystallization to achieve >99.9% purity .

- Quality control : Elemental analysis (C, H, N ±0.3%) and residual solvent testing via GC .

Advanced Research Questions

Q. How do the dual mechanisms of (S)-Venlafaxine hydrochloride vary with dosage in vivo?

At low doses (75 mg/day), (S)-Venlafaxine predominantly inhibits 5-HT reuptake (87% platelet 5-HT uptake inhibition). At higher doses (≥225 mg/day), NE inhibition becomes significant, evidenced by:

Q. How can response surface methodology (RSM) optimize (S)-Venlafaxine hydrochloride formulations?

Central composite design (CCD) is used to model variables like emulsifier concentration and homogenization speed. For a W/O emulsion:

Q. How are metal-ligand interactions of (S)-Venlafaxine hydrochloride studied in complex biological systems?

pH-metric titration (25°C, 0.1 M NaNO₃) evaluates binding with Cu(II) and amino acids (e.g., glycine, methionine). Results show:

- Log K values : 8.2–9.1 for binary complexes, with Δ log K = 0.3–0.7 vs. ternary systems .

- Speciation diagrams : Predict dominant species at physiological pH (e.g., [Cu(V)(Gly)]⁺ at pH 7.4) .

Q. What methodologies resolve contradictions in dose-response relationships for (S)-Venlafaxine hydrochloride?

Meta-analysis of RCTs (e.g., 75 mg vs. 375 mg/day) reveals:

Q. How is the neurotrophic activity of (S)-Venlafaxine hydrochloride assessed in vitro?

PC-12 cell assays measure neurite outgrowth:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.